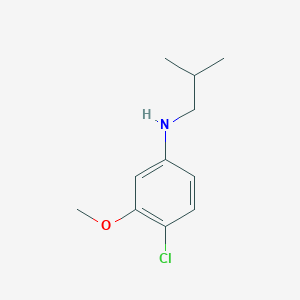

4-Chloro-N-isobutyl-3-methoxyaniline

描述

Retrosynthetic Analysis of 4-Chloro-N-isobutyl-3-methoxyaniline

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical bond for disconnection as the carbon-nitrogen (C-N) bond of the secondary amine. This strategic cleavage simplifies the structure into two primary synthons: the aromatic amine precursor, 4-Chloro-3-methoxyaniline (B81333) , and an electrophilic four-carbon fragment corresponding to the isobutyl group. These synthons, in turn, correspond to readily available or synthetically accessible reagents. This approach dictates a synthetic strategy centered on the preparation of the substituted aniline (B41778) followed by an N-alkylation reaction.

Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, 4-Chloro-3-methoxyaniline and an isobutyl electrophile.

Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, 4-Chloro-3-methoxyaniline and an isobutyl electrophile.Precursor Synthesis Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

The primary precursor, 4-Chloro-3-methoxyaniline, is an aromatic amine substituted with both a chlorine atom and a methoxy (B1213986) group. nih.govchemdad.com A common and effective method for its synthesis is the regioselective chlorination of 3-methoxyaniline. The methoxy and amino groups are ortho, para-directing activators. To achieve the desired 4-chloro substitution pattern, specific reaction conditions are necessary to control the regioselectivity of the electrophilic aromatic substitution.

Research has demonstrated that direct chlorination of unprotected anilines can be achieved with high regioselectivity using copper(II) chloride (CuCl₂) in an ionic liquid medium. nih.gov This method avoids the need for protection and deprotection steps of the amine group, which can add to the cost and environmental impact of the synthesis. nih.gov For 3-methoxyaniline, this procedure yields the desired 4-chloro product with excellent selectivity. nih.gov

Table 1: Regioselective Chlorination of 3-methoxyaniline

| Starting Material | Reagent | Stoichiometry (Reagent) | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|---|

| 3-methoxyaniline | CuCl₂ | 3 equiv. | 1-hexyl-3-methylimidazolium chloride | 40 °C | 3 h | 4-Chloro-3-methoxyaniline | 96% |

This data is based on findings for para-chlorination of aniline analogues under the specified conditions. nih.gov

The introduction of the isobutyl group requires an appropriate isobutylating reagent. The choice of reagent is dictated by the selected N-alkylation strategy.

For Reductive Amination: The required reagent is isobutyraldehyde (2-methylpropanal). It serves as the carbonyl compound that reacts with the primary amine to form an intermediate imine.

For Direct Alkylation: The common reagents are isobutyl halides , such as isobutyl bromide or isobutyl iodide. These compounds act as electrophiles that directly alkylate the nitrogen atom of the aniline.

These reagents are widely available commodity chemicals and are typically not synthesized in the laboratory for this type of application.

N-Alkylation Reactions for Introducing the Isobutyl Group

With the 4-Chloro-3-methoxyaniline precursor in hand, the final step is the formation of the C-N bond to introduce the isobutyl substituent. This can be accomplished primarily through two reliable methods: reductive amination and direct alkylation.

Reductive amination is a versatile and widely used method for forming amines. This one-pot process involves the reaction of an amine with a carbonyl compound to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.

In this specific synthesis, 4-Chloro-3-methoxyaniline is reacted with isobutyraldehyde. The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the C=N double bond of the imine without affecting other functional groups in the molecule.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH)

Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). researchgate.net

Figure 2: General scheme for the synthesis of this compound via reductive amination of 4-Chloro-3-methoxyaniline with isobutyraldehyde.

Figure 2: General scheme for the synthesis of this compound via reductive amination of 4-Chloro-3-methoxyaniline with isobutyraldehyde.Direct N-alkylation involves the reaction of the primary amine, 4-Chloro-3-methoxyaniline, with an electrophilic alkylating agent, such as an isobutyl halide (e.g., isobutyl bromide). This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the isobutyl halide.

A key requirement for this reaction is the presence of a base. The base serves to neutralize the hydrohalic acid (HBr or HI) that is formed as a byproduct, preventing it from protonating the starting aniline and rendering it non-nucleophilic. Common bases used for this purpose include non-nucleophilic organic amines (e.g., triethylamine) or inorganic bases like potassium carbonate.

A potential drawback of direct alkylation is the possibility of over-alkylation. The desired secondary amine product can react further with the isobutyl halide to form an undesired tertiary amine. This can be mitigated by carefully controlling the stoichiometry of the reactants, often by using an excess of the starting aniline.

Table 2: Comparison of N-Alkylation Methodologies

| Method | Reagents | Key Intermediates | Common Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 4-Chloro-3-methoxyaniline, Isobutyraldehyde, Reducing Agent (e.g., NaBH₃CN) | Imine/Iminium ion | One-pot, mild conditions | High selectivity, low risk of over-alkylation | Requires specific, sometimes toxic, reducing agents |

| Direct Alkylation | 4-Chloro-3-methoxyaniline, Isobutyl Halide (e.g., Isobutyl Bromide), Base (e.g., K₂CO₃) | None | Heating, presence of a base | Simple reagents | Risk of over-alkylation, may require higher temperatures |

Structure

3D Structure

属性

分子式 |

C11H16ClNO |

|---|---|

分子量 |

213.70 g/mol |

IUPAC 名称 |

4-chloro-3-methoxy-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 |

InChI 键 |

CWKKWZYEBDNESR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CNC1=CC(=C(C=C1)Cl)OC |

产品来源 |

United States |

Synthetic Methodologies for 4 Chloro N Isobutyl 3 Methoxyaniline

N-Alkylation Reactions for Introducing the Isobutyl Group

Catalytic N-Alkylation Protocols (e.g., using transition metal catalysts)

The direct N-alkylation of anilines using alcohols, often termed a "hydrogen borrowing" or "acceptorless dehydrogenative coupling" strategy, has become a preferred method due to its efficiency and the use of readily available starting materials. This process typically involves a transition metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The subsequent reduction of the imine by the abstracted hydrogen, still held by the catalyst, yields the final N-alkylated amine, with water as the sole byproduct.

A variety of transition metal-based catalysts have been successfully employed for the N-alkylation of anilines and their derivatives. rsc.orgnih.govresearchgate.net These catalysts can be either homogeneous or heterogeneous. Homogeneous catalysts, such as those based on Iridium (Ir) and Ruthenium (Ru), often exhibit high efficiency and selectivity under milder conditions. nih.govacs.org For instance, N-heterocyclic carbene (NHC) complexes of Iridium and Ruthenium have emerged as particularly effective for these transformations. nih.govacs.org

Heterogeneous catalysts, which include transition metals like Cobalt (Co), Copper (Cu), Palladium (Pd), and Nickel (Ni) supported on materials such as carbon, silica, or metal oxides, offer the significant advantage of easier recovery and recyclability. rsc.org Metal-organic frameworks (MOFs) have also been used as precursors to create highly active catalysts, such as CoNₓ nanoparticles on N-doped carbon (CoNₓ@NC), for the selective N-alkylation of anilines. rsc.orgresearchgate.net Zinc-based catalysts have also been developed for this purpose, offering a more sustainable and eco-friendly approach. acs.org

For the synthesis of 4-Chloro-N-isobutyl-3-methoxyaniline, this protocol would involve the reaction of 4-chloro-3-methoxyaniline (B81333) with isobutyl alcohol in the presence of a suitable transition metal catalyst.

Table 1: Examples of Transition Metal Catalysts Used in N-Alkylation of Amines

| Catalyst Type | Metal Center | Support/Ligand | Reference |

|---|---|---|---|

| Homogeneous | Iridium (Ir), Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | nih.gov, acs.org |

| Homogeneous | Ruthenium (Ru) | Catechol Ligand | researchgate.net |

| Homogeneous | Zinc (Zn) | Azo-Aromatic Ligand | acs.org |

| Heterogeneous | Cobalt (Co) | N-doped Carbon | rsc.org, researchgate.net |

| Heterogeneous | Copper (Cu), Nickel (Ni) | Silica | rsc.org |

| Heterogeneous | Ferric Perchlorate | Silica Gel | researchgate.net |

| Heterogeneous | Palladium (Pd) | Microporous Hosts | researchgate.net |

Optimization of Reaction Conditions and Yields (e.g., solvent effects, temperature, reaction time, stoichiometry)

Optimizing reaction parameters is critical for maximizing the yield and selectivity of the synthesis of this compound. Key variables include the choice of catalyst, solvent, temperature, reaction duration, and the stoichiometry of the reactants.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Toluene (B28343) is a commonly used solvent for high-temperature N-alkylation reactions. researchgate.netacs.org In some systems, exploring alternative solvents like methanol (B129727) resulted in lower yields of the desired imine intermediate. researchgate.net The use of greener solvent systems, such as ionic liquids, has also been shown to be effective for the selective N-alkylation of anilines. rsc.org

Temperature: N-alkylation reactions via the hydrogen-borrowing mechanism often require elevated temperatures to facilitate the initial dehydrogenation of the alcohol. Typical reaction temperatures range from 120 °C to 140 °C. acs.orgresearchgate.net

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Optimization studies have shown reaction times can vary, for example, from 18 to 24 hours depending on the specific substrates and catalyst used. researchgate.net

Stoichiometry and Catalyst Loading: The molar ratio of the amine to the alkylating agent is a crucial parameter. A slight excess of the alcohol is often used. The catalyst loading is also a key factor; for instance, increasing the catalyst loading from 3 mol% to 5 mol% has been shown to significantly improve both conversion and yield in certain reductive amination reactions. researchgate.net

The electronic properties of the substituents on the aniline (B41778) ring can also affect reactivity. Studies on the N-alkylation of various substituted anilines with benzyl (B1604629) alcohols have shown that anilines bearing electron-donating groups can sometimes lead to higher yields of the N-alkylated product. acs.org

Table 2: Illustrative Optimization of N-Alkylation Conditions (Based on analogous reactions)

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

|---|---|---|---|---|

| Catalyst Loading | 3 mol% | 5 mol% | Yield increased from 71% to 83% | researchgate.net |

| Solvent | Methanol | Toluene | Yield decreased in Toluene | researchgate.net |

| Temperature | 120 °C | 140 °C | Optimal temperature is catalyst/substrate dependent | researchgate.net, acs.org |

| Base | t-BuOK | - | Base is often required to facilitate the reaction | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for developing sustainable industrial processes.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. youtube.com The catalytic N-alkylation of 4-chloro-3-methoxyaniline with isobutyl alcohol is an excellent example of a highly atom-economical reaction. The theoretical byproduct of this "hydrogen borrowing" strategy is only water, which is environmentally benign. researchgate.netacs.org This represents a significant improvement over classical methods that use alkyl halides and stoichiometric reducing agents, which generate substantial waste.

Solvent Selection: The choice of solvent is a key consideration in green chemistry. While traditional organic solvents like toluene are effective, research is ongoing into greener alternatives. researchgate.net Deep eutectic solvents (DESs), which are mixtures of compounds like choline (B1196258) chloride and lactic acid, have been successfully used as sustainable media for the allylation of anilines at milder temperatures. rsc.org Similarly, ionic liquids have been employed as recyclable solvents for N-alkylation reactions. rsc.org The ideal green process would minimize solvent use or be performed under solvent-free conditions.

Catalysis: The use of catalysts is a fundamental principle of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. Heterogeneous catalysts are particularly advantageous as they are more easily separated from the reaction mixture and can be reused for multiple cycles with minimal loss of activity, making the process more economical and environmentally friendly. rsc.org The development of catalysts based on earth-abundant and non-toxic metals like iron, copper, and zinc, instead of precious metals like ruthenium and iridium, is a key focus area. researchgate.netacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro N Isobutyl 3 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise chemical environment of each atom can be determined.

In the ¹H NMR spectrum of 4-Chloro-N-isobutyl-3-methoxyaniline, distinct signals are expected for the aromatic, methoxy (B1213986), N-H, and isobutyl protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring, as well as the aliphatic isobutyl chain attached to the nitrogen atom.

The aromatic region is anticipated to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at C2 would likely appear as a singlet or a narrowly split doublet. The protons at C5 and C6 would exhibit coupling to each other, resulting in doublet signals.

The aliphatic region will be characterized by signals from the isobutyl group. The two methylene protons (N-CH₂) adjacent to the nitrogen will appear as a doublet, coupled to the single methine proton (CH). The methine proton will present as a multiplet due to coupling with both the methylene and the six methyl protons. The six equivalent protons of the two methyl groups will give rise to a doublet. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration and solvent dependent. The methoxy group protons will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C2-H) | 6.5 - 6.7 | d | ~2.0 |

| Aromatic H (C5-H) | 6.9 - 7.1 | d | ~8.0 |

| Aromatic H (C6-H) | 6.6 - 6.8 | dd | ~8.0, 2.0 |

| N-H | 3.5 - 4.5 | br s | - |

| Methoxy (-OCH₃) | 3.8 - 3.9 | s | - |

| Methylene (N-CH₂) | 2.9 - 3.1 | t | ~7.0 |

| Methine (-CH(CH₃)₂) | 1.8 - 2.0 | m | ~6.8 |

| Methyl (-CH(CH₃)₂) | 0.9 - 1.0 | d | ~6.8 |

Note: Predicted values are based on standard functional group ranges and analysis of similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the six aromatic carbons, the four carbons of the isobutyl group, and the single methoxy carbon.

The aromatic carbon signals will appear in the downfield region (typically 110-160 ppm). The carbons directly attached to the electronegative oxygen (C3) and nitrogen (C1) atoms will be the most deshielded. The carbon bearing the chlorine atom (C4) will also be significantly downfield. The remaining aromatic carbons (C2, C5, C6) will appear at higher fields.

The aliphatic carbons of the isobutyl group and the methoxy carbon will resonate in the upfield region of the spectrum. The methylene carbon adjacent to the nitrogen will be the most downfield of the aliphatic signals, followed by the methine carbon, and finally the two equivalent methyl carbons at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-NH) | 145 - 150 |

| C2 | 100 - 105 |

| C3 (C-OCH₃) | 155 - 160 |

| C4 (C-Cl) | 115 - 120 |

| C5 | 120 - 125 |

| C6 | 110 - 115 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (N-CH₂) | 50 - 55 |

| Methine (-CH(CH₃)₂) | 28 - 33 |

| Methyl (-CH(CH₃)₂) | 19 - 24 |

Note: Predicted values are based on standard functional group ranges and computational models. Actual experimental values may vary.

To achieve complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the C5-H and C6-H aromatic protons. In the isobutyl chain, COSY would show correlations between the N-CH₂ protons and the CH proton, and between the CH proton and the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the singlet at ~3.8 ppm would correlate with the carbon signal at ~56 ppm, confirming the methoxy group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of different fragments of the molecule. For instance, correlations from the N-H proton to the C1 and C6 aromatic carbons, as well as to the N-CH₂ carbon, would confirm the attachment of the isobutylamino group to the aromatic ring. Correlations from the methoxy protons to the C3 aromatic carbon would verify the position of the methoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing characteristic signatures of the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine N-H bond.

Aromatic C-H Stretch: Multiple sharp bands would appear above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Strong absorption bands are anticipated in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isobutyl and methoxy groups.

Aromatic C=C Bending: Characteristic bands for the aromatic ring C=C bending vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O-C (Methoxy) Stretch: A strong, characteristic band for the asymmetric C-O-C stretching of the methoxy group should appear around 1200-1275 cm⁻¹, with a symmetric stretch appearing near 1000-1075 cm⁻¹.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1360 cm⁻¹ range.

C-Cl Stretch: A strong band corresponding to the C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Bend | 1450 - 1600 |

| C-O-C (asymmetric) | Stretch | 1200 - 1275 |

| C-O-C (symmetric) | Stretch | 1000 - 1075 |

| C-N | Stretch | 1250 - 1360 |

| C-Cl | Stretch | 600 - 800 |

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching vibrations would also be prominent in the 1550-1610 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is also expected to be Raman active and would appear in the 600-800 cm⁻¹ range, complementing the FT-IR data.

Symmetry Information: For molecules with higher symmetry, Raman spectroscopy can provide unique insights into vibrational modes that are IR-inactive. While this compound has low symmetry, the relative intensities of bands in the Raman spectrum compared to the FT-IR spectrum can still aid in the assignment of specific vibrational modes. For instance, non-polar bonds like the aromatic C=C bonds often produce stronger Raman signals than polar bonds like C-O.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₆ClNO), the expected monoisotopic mass would be calculated.

The presence of a chlorine atom is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two prominent peaks in the mass spectrum for the molecular ion [M]⁺ and its isotope [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This isotopic signature is a key confirmation of the presence of a single chlorine atom in the molecule.

Table 1: Predicted HRMS Data for this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Calculated Monoisotopic Mass | 213.0920 u |

| [M]⁺ Ion (with ³⁵Cl) | ~213.0920 m/z |

| [M+2]⁺ Ion (with ³⁷Cl) | ~215.0891 m/z |

| Expected Intensity Ratio [M]⁺:[M+2]⁺ | ~3:1 |

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted. A primary and highly characteristic fragmentation for N-alkyl anilines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.

A dominant fragmentation pathway would likely involve the loss of a propyl radical (•C₃H₇) from the isobutyl group via α-cleavage, leading to a stable resonance-stabilized cation. Another significant fragmentation would be the loss of the entire isobutyl group as a radical (•C₄H₉) or as an alkene (C₄H₈) through rearrangement.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| ~213/215 | Molecular Ion [M]⁺ |

| ~198/200 | Loss of a methyl radical (•CH₃) |

| ~170/172 | Loss of a propyl radical (•C₃H₇) via α-cleavage |

| ~156/158 | Loss of the isobutyl group (•C₄H₉) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum is influenced by the presence of chromophores—parts of the molecule that absorb light. In this compound, the substituted aniline (B41778) ring acts as the primary chromophore.

The electronic transitions typically observed in aniline derivatives are the π → π* transitions of the aromatic ring and the n → π* transitions involving the non-bonding electrons of the nitrogen atom. The substitution on the ring (chloro and methoxy groups) and on the nitrogen (isobutyl group) will cause shifts in the absorption maxima (λ_max) compared to unsubstituted aniline. The methoxy group (an auxochrome) typically causes a bathochromic (red) shift, while the chloro group's effect can be more complex. The N-isobutyl group would also contribute to a slight bathochromic shift.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the isobutyl group relative to the aromatic ring and the arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. This data is crucial for understanding the molecule's solid-state structure and physical properties.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a standard procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₆ClNO) to confirm the compound's elemental composition and assess its purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Percentage by Mass (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 61.82% |

| Hydrogen | H | 1.008 | 7.55% |

| Chlorine | Cl | 35.453 | 16.59% |

| Nitrogen | N | 14.007 | 6.55% |

| Oxygen | O | 15.999 | 7.49% |

An experimental result that closely matches these theoretical values would provide strong evidence for the successful synthesis and purification of the target compound.

Computational and Theoretical Investigations of 4 Chloro N Isobutyl 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 4-Chloro-N-isobutyl-3-methoxyaniline, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is found. This optimized geometry corresponds to the most probable structure of the molecule in its ground state.

Beyond geometry, DFT calculations yield crucial electronic properties. These include the total energy, dipole moment, and the distribution of electron density, which are essential for understanding the molecule's polarity and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For substituted anilines, FMO analysis helps to understand how different functional groups influence the molecule's reactivity.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This analysis allows for the clear visualization of electron-rich and electron-poor regions.

Negative Potential (Red/Yellow): Indicates electron-rich areas, typically around electronegative atoms like oxygen, nitrogen, and chlorine. These are sites prone to electrophilic attack.

Positive Potential (Blue): Indicates electron-poor areas, usually around hydrogen atoms, especially those attached to heteroatoms. These sites are favorable for nucleophilic attack.

For this compound, an ESP map would highlight the electronegative character of the chlorine, the nitrogen of the amine group, and the oxygen of the methoxy (B1213986) group, identifying them as key sites for interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). NBO analysis is particularly useful for quantifying and understanding:

Hybridization: The mixing of atomic orbitals to form hybrid orbitals for bonding.

Charge Transfer: The delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, are crucial for stabilizing the molecule.

By examining the interactions between donor and acceptor orbitals, NBO analysis can provide quantitative insights into intramolecular interactions, such as the influence of the isobutyl and methoxy groups on the aniline (B41778) ring's electronic structure.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

Conformational Analysis and Stability

The isobutyl group attached to the nitrogen in this compound is flexible and can rotate around its chemical bonds. This flexibility means the molecule can exist in various spatial arrangements or conformations. MD simulations can explore these different conformations by simulating the molecule's motion over a period of time at a given temperature.

This process, known as conformational analysis, helps to identify the most stable, low-energy conformers and the energy barriers between them. Understanding the preferred conformations is vital as the shape of a molecule often dictates its biological activity and physical properties. For instance, in drug design, only a specific conformer might fit into the binding site of a target protein. MD simulations provide a dynamic view of the molecule's structural landscape and stability.

Intermolecular Interactions and Aggregation Behavior

The physical and chemical properties of this compound in a condensed phase are governed by a variety of intermolecular forces, including hydrogen bonding and van der Waals interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing these non-covalent interactions.

Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the amine (-NH) group, which can act as a hydrogen bond donor. The nitrogen and oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. In studies of related aniline derivatives, such as 2-chloroaniline (B154045) and 2-methoxyaniline, hydrogen bonding plays a significant role in their binary mixtures with other compounds like substituted ethanols. researchgate.netresearchgate.net For instance, the interaction between the amino group of an aniline and the hydroxyl group of an alcohol can be modeled to determine interaction energies and geometries. researchgate.net Similar interactions can be expected for this compound, where the N-H group can form hydrogen bonds with solvent molecules or other molecules of the same compound, leading to self-aggregation. ijcce.ac.ir

The relative strength of these interactions can be quantified using computational tools like Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Reduced Density Gradient (RDG) analysis. For example, in a study of a related methoxy-aniline derivative, NBO analysis was used to evaluate the strength of hydrogen bond interactions. nih.gov

Table 1: Examples of Calculated Intermolecular Interaction Energies in Related Aniline Systems (Note: This data is for illustrative purposes from related compounds, as specific data for this compound is not available in the cited literature.)

| Interacting Molecules | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) |

| 2-Chloroaniline + 2-Aminoethanol | Hydrogen Bond (N-H···O) | DFT (B3LYP/6-311++G(d,p)) | -5.8 |

| Aniline Dimer | Hydrogen Bond (N-H···N) & π–π stacking | DFT (B3LYP/6-311+G(2d,p)) | -4.2 |

| 2-Methoxyaniline + Chlorinated Ethane | Electron Donor-Acceptor | Experimental & Theoretical | Complex Formation Indicated |

This table is a representation of the type of data generated from computational studies on related molecules. researchgate.netresearchgate.netresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry is widely used for the prediction of spectroscopic data, which serves as a valuable tool for the identification and characterization of novel compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra for molecules similar to this compound have shown good agreement with experimental data. researchgate.netjmaterenvironsci.com

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. jmaterenvironsci.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be predicted. For substituted anilines, the calculated chemical shifts are sensitive to the nature and position of the substituents on the aromatic ring. jmaterenvironsci.comresearchgate.net For this compound, distinct signals would be predicted for the protons and carbons of the isobutyl group, the methoxy group, the aromatic ring, and the amine proton.

IR and Raman Spectra: Theoretical vibrational frequencies, as well as their corresponding IR and Raman intensities, can be calculated using DFT methods. researchgate.net These calculations help in the assignment of the vibrational modes observed in experimental spectra. For aniline derivatives, characteristic bands for N-H stretching and bending, C-N stretching, and aromatic C-H and C-C vibrations can be accurately predicted. researchgate.net The predicted spectra for this compound would show characteristic peaks corresponding to the vibrations of its functional groups.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Compound (p-Chloroaniline) (Note: This data is presented to demonstrate the utility of computational prediction of spectroscopic properties.)

| p-Chloroaniline | ¹³C NMR Chemical Shift (ppm) | ¹H NMR Chemical Shift (ppm) |

| Calculated (GIAO/B3LYP/6-311G(d,p)) | Experimental | |

| C1-NH₂ | 145.2 | 145.5 |

| C2/C6 | 116.5 | 116.3 |

| C3/C5 | 129.3 | 129.1 |

| C4-Cl | 124.8 | 125.0 |

| NH₂ | - | - |

This table is based on data for p-chloroaniline and serves as an example of the accuracy of such predictions. jmaterenvironsci.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. rsc.org For this compound, computational studies can explore its reactivity in various chemical transformations.

Investigating Transition States and Reaction Pathways: By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barriers (activation energies) calculated for these transition states determine the feasibility and rate of a reaction.

For instance, studies on the arylsulfonylation of N-isobutylaniline have used quantum-chemical calculations to analyze the reactivity and propose an orbital-controlled reaction mechanism. researchgate.net The electronic properties of the nitrogen atom in the amine and the sulfur atom in the sulfonyl chloride were found to be key factors in the reaction rate. researchgate.net

Similarly, the reaction of anilines with radicals, a process relevant to atmospheric chemistry and oxidative degradation, has been modeled computationally. A study on the reaction of 4-methyl aniline with OH radicals used DFT to map out the potential energy surface, identifying different reaction pathways such as addition to the aromatic ring and hydrogen abstraction from the amino group. mdpi.com Such studies can determine the most favorable reaction channels and predict the resulting products.

For this compound, computational modeling could be used to investigate reactions such as:

N-alkylation or N-acylation: To understand the reactivity of the secondary amine.

Electrophilic aromatic substitution: To predict the regioselectivity based on the directing effects of the chloro, methoxy, and N-isobutylamino substituents.

Oxidative coupling reactions: To explore the formation of polymers or larger molecular structures.

By calculating the energies of intermediates and transition states, a detailed, step-by-step mechanism can be proposed, offering a deeper understanding of the chemical behavior of this compound. researchgate.netrsc.org

Reactions at the N-Isobutylamino Moiety

The secondary amine functionality of the N-isobutylamino group is a key site for derivatization. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a variety of electrophiles.

Further Alkylation Reactions (e.g., formation of tertiary amines)

The secondary amine of this compound can undergo further alkylation to yield the corresponding tertiary amine. This transformation can be achieved through several synthetic routes.

Direct alkylation with alkyl halides can be employed; however, this method risks over-alkylation, leading to the formation of a quaternary ammonium salt as a byproduct. quora.com

More controlled and widely used methods include:

Reductive Amination : This two-step process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate enamine. Subsequent reduction of the enamine, typically with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the tertiary amine. youtube.com

Acylation-Reduction : This method involves reacting the secondary amine with an acid chloride in the presence of a base to form a stable N,N-disubstituted amide. The resulting amide is then reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the tertiary amine. youtube.com

| Method | Reagents | Intermediate | Product |

| Reductive Amination | 1. Aldehyde or Ketone (e.g., R'C(O)R'')2. Reducing Agent (e.g., NaBH₄) | Enamine | Tertiary Amine |

| Acylation-Reduction | 1. Acid Chloride (e.g., R'COCl), Base2. Reducing Agent (e.g., LiAlH₄) | Amide | Tertiary Amine |

This table provides a generalized summary of common methods for the alkylation of secondary amines.

Acylation and Sulfonylation Reactions (e.g., formation of N-substituted amides and sulfonamides)

Acylation: The nucleophilic nitrogen of the N-isobutylamino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, results in the formation of stable N-substituted amides. The acylation process can be used to introduce a wide variety of acyl groups onto the nitrogen atom. nih.gov

Sulfonylation: The reaction of this compound with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base yields N-substituted sulfonamides. nih.govcore.ac.uk Sulfonamides are a significant class of compounds in medicinal chemistry. ucl.ac.uk Kinetic studies on the arylsulfonylation of substituted N-isobutylanilines have shown that the reaction rate is influenced by the electronic properties of substituents on both the aniline ring and the sulfonyl chloride. researchgate.net Electron-donating groups on the aniline ring generally increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom. researchgate.net

Detailed research on the kinetics of reactions between benzene-substituted N-isobutylanilines and 3-nitrobenzenesulfonyl chloride has been conducted, providing insight into the reaction mechanism. researchgate.net The reaction follows a bimolecular nucleophilic substitution pathway.

| Reaction Type | Electrophile | Typical Base | Product |

| Acylation | Acyl Chloride (R-COCl) | Pyridine, Triethylamine | N-acyl-4-chloro-N-isobutyl-3-methoxyaniline (Amide) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, NaOH | N-sulfonyl-4-chloro-N-isobutyl-3-methoxyaniline (Sulfonamide) |

This table summarizes acylation and sulfonylation reactions at the N-isobutylamino moiety.

Schiff Base Formation (e.g., condensation with aldehydes or ketones)

While primary amines condense with aldehydes or ketones to form Schiff bases (imines), secondary amines like this compound react to form enamines. This reaction typically requires acid catalysis and involves the initial formation of a carbinolamine intermediate, which then dehydrates. The presence of at least one α-hydrogen on either the carbonyl compound or the amine is necessary for the final elimination step that forms the C=C double bond of the enamine.

Aromatic Ring Transformations

The substituted benzene (B151609) ring of this compound can undergo transformations, primarily through electrophilic or nucleophilic substitution reactions. The outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS) Reactions (e.g., nitration, halogenation)

In electrophilic aromatic substitution, the regioselectivity is determined by the combined directing effects of the N-isobutylamino, methoxy, and chloro substituents. masterorganicchemistry.com

N-isobutylamino group (-NHR) : A strongly activating, ortho-, para-directing group.

Methoxy group (-OCH₃) : A strongly activating, ortho-, para-directing group. wikipedia.org

Chloro group (-Cl) : A deactivating, yet ortho-, para-directing group.

The positions available for substitution are C-2, C-5, and C-6. The activating groups (-NHR and -OCH₃) direct incoming electrophiles to the positions ortho and para to themselves. The N-isobutylamino group at C-1 directs to C-2 and C-6. The methoxy group at C-3 directs to C-2 and C-6. Both strongly activating groups reinforce substitution at the C-2 and C-6 positions. The amino group is generally a more powerful activating group than the methoxy group. Therefore, an incoming electrophile is most likely to add to the positions ortho to the amino group, namely C-2 and C-6. Steric hindrance from the bulky isobutyl group might slightly favor substitution at the C-6 position over the C-2 position, which is situated between two substituents.

| Position | Directing Influence From -NHR (C-1) | Directing Influence From -OCH₃ (C-3) | Directing Influence From -Cl (C-4) | Overall Predicted Reactivity |

| C-2 | Ortho (Activating) | Ortho (Activating) | Meta | Highly Favored |

| C-5 | Meta | Para (Activating) | Ortho (Deactivating) | Less Favored |

| C-6 | Ortho (Activating) | Para (Activating) | Meta | Highly Favored |

This table analyzes the directing effects for electrophilic aromatic substitution on the this compound ring.

Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of 2- and 6-substituted products. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position (e.g., replacement of the chloro group with various nucleophiles)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, the chloro atom at C-4) by a nucleophile. The standard SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex) and is greatly facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho or para to the leaving group. youtube.com

The aromatic ring of this compound contains two electron-donating groups (-NHR, -OCH₃), which destabilize the negative charge of the Meisenheimer complex. Consequently, SNAr reactions at the chloro position are disfavored and would require harsh reaction conditions (high temperatures and pressures) to proceed, if at all.

However, the replacement of the chloro group can be achieved using modern transition-metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination could be used to replace the chlorine atom with various primary or secondary amines, using a palladium catalyst and a suitable phosphine ligand. Similarly, other cross-coupling reactions could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the C-4 position.

Chemical Reactivity and Derivatization of this compound

The chemical scaffold of this compound presents multiple reaction sites, allowing for a diverse range of chemical transformations. The reactivity of this compound is primarily centered around the methoxy group, the aromatic chlorine atom, and the aniline moiety, which can serve as a precursor for the construction of various heterocyclic systems.

Conclusion and Future Research Directions for 4 Chloro N Isobutyl 3 Methoxyaniline

Summary of Current Research Landscape and Key Findings

The current body of scientific literature directly referencing 4-Chloro-N-isobutyl-3-methoxyaniline is exceptionally limited. The majority of available data pertains to its precursor, 4-Chloro-3-methoxyaniline (B81333). Publicly accessible databases and chemical suppliers primarily list the physical and chemical properties of this parent aniline (B41778).

| Property | Value | Source |

| Molecular Formula | C7H8ClNO | PubChem nih.gov |

| Molecular Weight | 157.60 g/mol | PubChem nih.gov |

| IUPAC Name | 4-chloro-3-methoxyaniline | PubChem nih.gov |

| CAS Number | 13726-14-2 | ChemicalBook chemicalbook.com |

| Melting Point | 77-79 °C | ChemicalBook chemicalbook.com |

| Boiling Point | 274.1±20.0 °C (Predicted) | ChemicalBook chemicalbook.com |

This table presents data for the precursor, 4-Chloro-3-methoxyaniline, due to the absence of specific data for the N-isobutyl derivative.

Key findings are therefore restricted to the characterization of the starting material. The research landscape for the title compound, this compound, remains largely a blank canvas.

Identification of Unexplored Research Avenues

The paucity of data on this compound highlights a multitude of unexplored research avenues. A primary area for investigation would be the comprehensive characterization of its physicochemical properties, including its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, MS).

Furthermore, the potential biological activities of this compound are entirely unknown. Screening for applications in medicinal chemistry, such as antimicrobial, anticancer, or anti-inflammatory activities, could yield significant discoveries. The introduction of the N-isobutyl group can modulate lipophilicity and steric hindrance, potentially leading to novel biological interactions compared to its primary aniline precursor.

Another key area of investigation lies in its potential use as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern could be leveraged to create novel dyes, polymers, or agrochemicals.

Opportunities for Novel Synthetic Route Development

The development of efficient and scalable synthetic routes to this compound is a critical first step for enabling further research. Several promising strategies can be envisioned:

Direct N-Alkylation: A straightforward approach involves the direct N-alkylation of 4-Chloro-3-methoxyaniline with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a suitable base to neutralize the hydrogen halide byproduct. Optimization of reaction conditions, including solvent, temperature, and base, would be crucial to maximize yield and minimize side reactions.

Reductive Amination: A potentially more controlled and efficient method is the reductive amination of 4-chloro-3-methoxybenzaldehyde (B170670) with isobutylamine. This two-step, one-pot reaction would first involve the formation of an imine intermediate, followed by its reduction to the desired secondary amine using a suitable reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. This method often provides high yields and purity. Research into catalytic reductive amination of aromatic aldehydes suggests that cobalt-based catalysts could be effective for such transformations. researchgate.netmdpi.com

The exploration of green chemistry principles in these synthetic routes, such as the use of environmentally benign solvents and catalysts, presents another significant opportunity.

Potential for Discoveries in Chemical Reactivity and Applications

The chemical reactivity of this compound is ripe for investigation. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing chloro group, and the secondary amine functionality is expected to result in unique reactivity patterns.

The potential applications of this compound and its derivatives are vast and speculative at this stage. By analogy with other substituted anilines, potential applications could include:

Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates.

Agrochemicals: As a building block for new herbicides, fungicides, or insecticides.

Materials Science: As a monomer for the creation of novel polymers with tailored electronic or optical properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-N-isobutyl-3-methoxyaniline, and how do reaction conditions influence yield?

- Methodology :

- Reductive Amination : A common approach for analogous aniline derivatives involves reductive alkylation of 4-chloro-3-methoxyaniline with isobutyl aldehyde in the presence of a reducing agent like sodium cyanoborohydride. Reaction pH (6–7) and temperature (25–40°C) critically affect imine formation and reduction efficiency .

- N-Alkylation : Direct alkylation using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) may compete but often requires elevated temperatures (80–100°C) and prolonged reaction times, risking side reactions like over-alkylation .

- Data Contradiction : Conflicting yields (50–85%) in literature for similar compounds suggest solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C vs. NaBH₄) significantly impact efficiency. Systematic optimization via Design of Experiments (DoE) is recommended.

Q. How can spectroscopic techniques (NMR, HRMS) distinguish structural isomers or impurities in this compound?

- Methodology :

- ¹H NMR : The isobutyl group’s methyl protons (δ 0.8–1.0 ppm) and methoxy protons (δ 3.7–3.9 ppm) are diagnostic. Overlap with aromatic protons (δ 6.5–7.5 ppm) may require 2D NMR (e.g., COSY) to resolve .

- HRMS : Accurate mass measurement (e.g., m/z 227.1084 for C₁₁H₁₆ClNO₂⁺) confirms molecular formula. Isotopic patterns (e.g., Cl’s M+2 peak) help differentiate from brominated analogs .

Q. What are the key stability considerations for storing this compound?

- Methodology :

- Light Sensitivity : Chloroaniline derivatives degrade under UV light; store in amber vials at –20°C .

- Oxidative Stability : Monitor via periodic TLC or HPLC. Antioxidants (e.g., BHT) in stock solutions mitigate air oxidation of the aniline moiety .

Advanced Research Questions

Q. How does the steric bulk of the isobutyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology :

- Nitration Studies : Introduce nitration (HNO₃/H₂SO₄) and analyze product distribution (HPLC-MS). The isobutyl group’s steric hindrance typically directs electrophiles to the para position relative to the methoxy group. Compare with less hindered analogs (e.g., N-methyl derivatives) to quantify steric effects .

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict charge distribution and transition-state geometries, explaining observed regioselectivity .

Q. What mechanistic insights explain contradictory catalytic efficiency in cross-coupling reactions involving this compound?

- Methodology :

- Pd-Catalyzed Couplings : Screen catalysts (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura reactions. Conflicting reports on yields (30–70%) may stem from catalyst poisoning by the methoxy group. Use ³¹P NMR to track phosphine ligand degradation .

- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor, given structural analogs?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., p38 MAPK). Compare IC₅₀ values with known inhibitors (e.g., SB-202190) to assess potency .

- SAR Analysis : Modify substituents (e.g., chloro vs. fluoro, isobutyl vs. cyclopropylmethyl) and correlate changes with inhibitory activity. Molecular docking (AutoDock Vina) identifies key binding interactions .

Data Contradiction Analysis

Q. Why do reported melting points vary (120–135°C) for this compound?

- Resolution Strategy :

- Purity Assessment : Analyze samples via DSC (differential scanning calorimetry) and HPLC. Impurities (e.g., residual solvents, byproducts) lower observed melting points .

- Polymorphism Screening : Use X-ray crystallography to identify crystalline forms. Solvent recrystallization (e.g., ethanol vs. hexane) may yield different polymorphs .

Q. How to reconcile discrepancies in reported solubility (DMSO vs. aqueous buffers)?

- Resolution Strategy :

- Solubility Parameters : Measure via shake-flask method (UV-Vis quantification). The compound’s logP (~2.5) predicts higher solubility in DMSO than water. Buffer pH (e.g., phosphate buffer pH 7.4) may ionize the aniline group, altering solubility .

- Surfactant Effects : Test solubility enhancers (e.g., Tween-80) for colloidal dispersion stability in aqueous media .

Methodological Recommendations

- Synthetic Optimization : Use DoE to map temperature, solvent, and catalyst interactions.

- Analytical Rigor : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization.

- Biological Screening : Prioritize target-based assays over phenotypic screens to elucidate mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。